
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is an organic compound that features a benzene ring substituted with a dimethylaminoacetyl group and a sulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride typically involves the following steps:
Formation of the Dimethylaminoacetyl Group: This can be achieved by reacting dimethylamine with an appropriate acyl chloride or anhydride.
Introduction of the Sulfonyl Chloride Group: This step involves the sulfonation of the benzene ring followed by chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps but optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
科学研究应用
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, particularly those targeting sulfonamide or sulfonate functionalities.
Biological Studies: It can be used to modify biomolecules for studying their function and interactions.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can react with various nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The dimethylaminoacetyl group can also participate in interactions with biological targets, potentially affecting enzyme activity or receptor binding.
相似化合物的比较
Similar Compounds
Benzene-1-sulfonylchloride: Lacks the dimethylaminoacetyl group, making it less versatile in certain synthetic applications.
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group, affecting its reactivity and applications.
Uniqueness
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is unique due to the combination of the dimethylaminoacetyl group and the sulfonyl chloride group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
属性
分子式 |
C10H12ClNO3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC 名称 |
3-[2-(dimethylamino)acetyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-12(2)7-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-6H,7H2,1-2H3 |
InChI 键 |
GOYLUJQRZCWUCJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


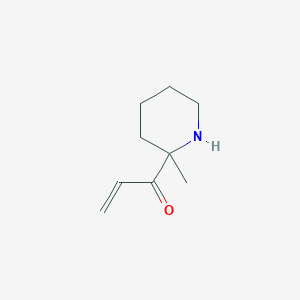
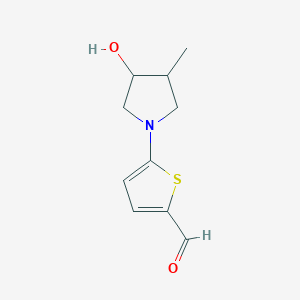
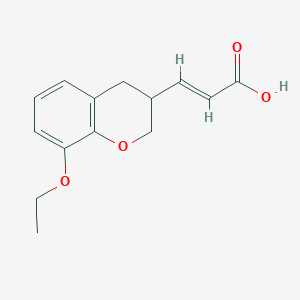

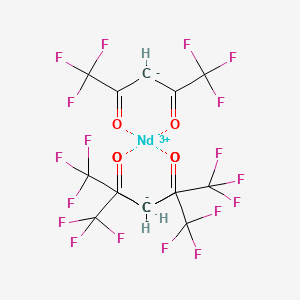



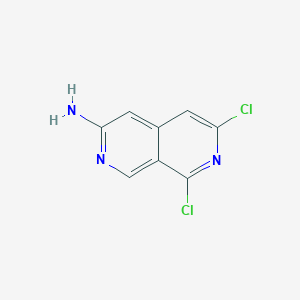




![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
